Product packaging for Tripropylaluminum(Cat. No.:CAS No. 102-67-0)

Tripropylaluminum

Cat. No.: B086217
CAS No.: 102-67-0
M. Wt: 156.24 g/mol
InChI Key: CNWZYDSEVLFSMS-UHFFFAOYSA-N
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Description

Tripropylaluminum appears as a colorless, pyrophoric liquid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21Al B086217 Tripropylaluminum CAS No. 102-67-0

Properties

IUPAC Name

tripropylalumane
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InChI

InChI=1S/3C3H7.Al/c3*1-3-2;/h3*1,3H2,2H3;
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InChI Key

CNWZYDSEVLFSMS-UHFFFAOYSA-N
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Canonical SMILES

CCC[Al](CCC)CCC
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Molecular Formula

C9H21Al
Record name TRIPROPYLALUMINUM
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DSSTOX Substance ID

DTXSID4059259
Record name Aluminum, tripropyl-
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Molecular Weight

156.24 g/mol
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Physical Description

Tripropylaluminum appears as a colorless, pyrophoric liquid.
Record name TRIPROPYLALUMINUM
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CAS No.

102-67-0
Record name TRIPROPYLALUMINUM
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Tripropylaluminum: a Versatile Organoaluminum Compound in Contemporary Chemical Research

Significance in Organometallic Chemistry and Catalysis

The field of organoaluminum chemistry, which studies compounds with carbon-aluminum bonds, is a major area within organometallic chemistry. wikipedia.org Organoaluminum compounds are crucial for the production of polyolefins on an industrial scale. wikipedia.org The behavior of these compounds is dictated by the polarity of the C-Al bond and the high Lewis acidity of the three-coordinated species. wikipedia.org

Tripropylaluminum and other organoaluminum compounds are indispensable in modern chemistry, serving as catalysts that enable a wide array of reactions and foster innovation across multiple fields. solubilityofthings.comsolubilityofthings.com Their capacity to create strong carbon-metal bonds allows them to participate in numerous catalytic processes fundamental to both organic synthesis and industrial applications. solubilityofthings.com The significance of organometallic compounds is not only recognized in academic research but also in various industrial applications, where they facilitate efficient chemical transformations in the production of pharmaceuticals and polymers. solubilityofthings.com

In the realm of catalysis, organoaluminum compounds like this compound are key components. solubilityofthings.com They are widely used in the production of alkenes, alcohols, and polymers. wikipedia.org One of the most notable applications is in Ziegler-Natta catalysis for the polymerization of olefins, such as ethylene (B1197577) and propylene (B89431). lookchem.comwikipedia.org This process is essential for manufacturing plastics and resins. lookchem.com The high reactivity and flammability of this compound contribute to the efficiency of these polymerization reactions. lookchem.com

Beyond polymerization, this compound serves as a starting material in organometallic chemistry for synthesizing various other organoaluminum compounds. lookchem.com These derivatives find applications in diverse fields, including materials science and electronics. lookchem.com

Historical Context of Organoaluminum Compound Development

The journey of organoaluminum chemistry began in 1859 with the discovery of the first organoaluminum compound, (C2H5)3Al2I3. wikipedia.org However, these compounds remained relatively obscure until the 1950s. wikipedia.orgchemeurope.com A pivotal moment came when Karl Ziegler and his colleagues discovered the direct synthesis of trialkylaluminum compounds and their application in catalytic olefin polymerization. wikipedia.orgchemeurope.com This groundbreaking work, which ultimately led to a Nobel Prize for Ziegler, opened up a new era in organometallic chemistry. wikipedia.orggoettingen-research-online.de

Ziegler's pioneering efforts spurred a significant increase in research and development in organoaluminum chemistry. goettingen-research-online.de The pyrophoric nature and kinetic instability of some of these compounds presented challenges, but recent advancements, such as the use of bulky substituents and stabilizing ligands, have helped to overcome these difficulties. goettingen-research-online.de Today, organoaluminum chemistry is a well-established and dynamic field, with a vast number of original papers, patents, and reports documenting its progress. goettingen-research-online.de

The development of Ziegler-Natta catalysts, which often incorporate an organoaluminum compound as a co-catalyst, revolutionized the production of polyolefins. wikipedia.orgnih.gov In 1953, Karl Ziegler first used a combination of titanium tetrachloride and diethylaluminium chloride to produce polyethylene. wikipedia.org Shortly after, Giulio Natta utilized a similar system with triethylaluminium to synthesize isotactic polypropylene (B1209903). wikipedia.org This work earned both Ziegler and Natta the Nobel Prize in Chemistry in 1963. goettingen-research-online.denih.gov

The following table provides a summary of the key properties of this compound:

PropertyValueReference
Chemical Formula C9H21Al lookchem.comchemicalbook.comlookchem.com
Molecular Weight 156.24 g/mol lookchem.comchemicalbook.comnih.gov
Appearance Colorless liquid lookchem.comnih.gov
Melting Point -107 °C lookchem.comchemicalbook.comsigmaaldrich.cn
Boiling Point 82-84 °C / 2 mmHg lookchem.comchemicalbook.comsigmaaldrich.cn
Density 0.823 g/mL at 25 °C sigmaaldrich.cn
Flash Point -18 °C lookchem.comchemicalbook.com
CAS Number 102-67-0 lookchem.comchemicalbook.comlookchem.com

Advanced Synthetic Methodologies for Tripropylaluminum and Its Precursors

Direct Synthetic Routes from Elemental Aluminum and Hydrocarbons

The reaction is as follows: 2 Al + 3 H₂ + 6 CH₃CH=CH₂ → 2 Al(CH₂CH₂CH₃)₃

The efficiency of the direct synthesis of tripropylaluminum from aluminum, hydrogen, and propylene (B89431) can be significantly enhanced through the use of catalysts. Research has shown that certain transition metal compounds, particularly titanium and vanadium chlorides, are effective in promoting the formation of TPA. These catalysts play a crucial role in activating the reactants and facilitating the key reaction steps. The presence of these catalysts can lead to higher yields and more favorable reaction conditions.

Table 1: Effect of Transition Metal Chloride Catalysts on TPA Direct Synthesis

CatalystObserved EffectReference
Titanium ChloridesEffective catalyst for the direct synthesis of TPA from aluminum, hydrogen, and propylene.
Vanadium ChloridesDemonstrated catalytic activity in the direct synthesis of TPA.

Table 2: Influence of Reaction Parameters on TPA Synthesis

ParameterEffect on ReactionOptimization GoalReference
TemperatureInfluences reaction rate and potential for side reactions.Maintain optimal range (e.g., 85-120°C) to maximize rate while preventing decomposition or side product formation.
PressureAffects gas-phase reactant concentration (hydrogen, propene).Control pressure to ensure sufficient reactant availability without requiring overly robust and expensive equipment.
Reactant PurityImpurities can poison catalysts and lead to unwanted byproducts.Use high-purity aluminum and propene to ensure high product purity and catalyst longevity.
Stirring/MixingEnsures thorough mixing of solid (Al) and gaseous (H₂, C₃H₆) reactants in the liquid phase.Implement efficient mixing to enhance mass transfer and achieve uniform reaction rates.

Catalytic Augmentation of Direct Synthesis: Role of Transition Metal Chlorides

Indirect Synthesis Pathways via Organoaluminum Hydrides

An alternative to the direct one-pot synthesis is the indirect pathway involving the hydroalumination of an alkene using a pre-formed organoaluminum hydride. This method offers a high degree of selectivity. For this compound, this would typically involve the reaction of dipropylaluminum hydride with propene.

The general reaction for hydroalumination is: [HAl(R)₂]₂ + 2 CH₃CH=CH₂ → 2 Al(R)₂(CH₂CH₂CH₃)

A related indirect method is transalkylation, where a higher trialkylaluminum is reacted with a less volatile alkene to produce a different trialkylaluminum. For example, triisobutylaluminum (B85569) can be reacted with propylene. Research has found that nickel chloride can effectively catalyze this reaction, leading to TPA yields exceeding 90% at temperatures of 65-70°C in under 30 minutes.

Scalable Synthesis Approaches for Industrial and Large-Scale Academic Production

For industrial-level production, the direct synthesis (Ziegler process) is the most common and economically viable approach. Scaling this process requires addressing challenges such as managing the highly exothermic nature of the reaction and ensuring efficient contact between the solid, liquid, and gaseous reactants. Industrial processes often employ activated aluminum powder and continuous or semi-batch reactor systems to control reaction conditions precisely.

A key innovation for scalable synthesis involves incorporating the catalyst directly into the aluminum powder. For example, in the production of triethylaluminum (B1256330), titanium can be melted with the aluminum before the atomizing spray process, creating a titaniferous aluminum powder. This ensures uniform catalyst distribution, improves efficiency, and simplifies the technical process, making it more suitable for large-scale, cost-effective, and pollution-free production. The ability to use domestically sourced equipment and operate at lower pressures further enhances the scalability of such methods.

Compound Index

Elucidation of Reaction Mechanisms and Reactivity Pathways of Tripropylaluminum

Fundamental Reactivity as a Lewis Acid and Nucleophile

Tripropylaluminum exhibits dual reactivity, functioning as both a Lewis acid and a nucleophile. Its Lewis acidic character arises from the electron-deficient aluminum center, which possesses vacant orbitals and readily accepts electron pairs from Lewis bases. libretexts.org This property allows it to activate substrates, often by coordinating to heteroatoms like oxygen or nitrogen.

Conversely, the aluminum-carbon bonds in this compound are polarized, with the carbon atom bearing a partial negative charge. This makes the propyl groups nucleophilic, capable of attacking electron-deficient centers. pressbooks.pub The nucleophilicity of the alkyl groups in organoaluminum compounds is a key aspect of their reactivity in various organic transformations. pressbooks.pubmatanginicollege.ac.in The balance between its Lewis acidity and nucleophilicity dictates its role in different reaction mechanisms.

The reactivity of organoaluminum compounds like this compound can be influenced by several factors, including the nature of the solvent and the presence of other reagents. pdx.edu For instance, in reactions involving carbonyl compounds, the Lewis acidity of the aluminum center can enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by one of the propyl groups. libretexts.org

Detailed Mechanistic Pathways in Carbonyl Additions

The addition of this compound to carbonyl compounds is a fundamental transformation in organic synthesis. The mechanism of these additions can be complex and is influenced by the nature of the carbonyl substrate and the reaction conditions.

In reactions with α,β-unsaturated carbonyl compounds, this compound can undergo either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon. masterorganicchemistry.comlibretexts.org The regioselectivity of this reaction is a critical aspect, and several factors can influence the outcome. d-nb.info

The nature of the substrate plays a significant role. For instance, with α,β,γ,δ-unsaturated nitroolefins, trialkylaluminum reagents have been shown to achieve perfect 1,4-regioselectivity in copper-catalyzed reactions. d-nb.info The presence of a catalyst, often a copper salt, is crucial in directing the reaction towards conjugate addition. d-nb.infoorganic-chemistry.org The choice of the metal/chiral ligand combination, the structure of the electrophile, and the nature of the nucleophile are all determining parameters for the regiochemical outcome. d-nb.info

In some cases, the steric bulk of substituents on the substrate can influence the regioselectivity. For example, in copper-catalyzed conjugate additions to cyclic enynones, bulky protecting groups can favor 1,4-addition over 1,6-addition. d-nb.info The competition between 1,2- and 1,4-addition is often a matter of kinetic versus thermodynamic control. masterorganicchemistry.com While attack at the carbonyl carbon (1,2-addition) is often faster, the 1,4-addition product can be more thermodynamically stable. masterorganicchemistry.com

Table 1: Regioselectivity in this compound Additions to α,β-Unsaturated Systems

Substrate TypeCatalyst/ConditionsPredominant ProductRef
α,β,γ,δ-Unsaturated nitroolefinsCopper thiophenecarboxylate (CuTC) / Josiphos L91,4-adduct d-nb.info
Cyclic dienonesCopper thiophene (B33073) 2-carboxylate (CuTC)1,6-adduct d-nb.info
Cyclic enynonesL13/Cu(OTf)21,4-adduct d-nb.info

While many reactions of this compound are considered to be ionic in nature, there is evidence for the involvement of radical chain mechanisms in certain processes. lumenlearning.commdpi.com Radical reactions are characterized by three main steps: initiation, propagation, and termination. lumenlearning.com The initiation step often requires an input of energy, such as heat or light, to generate the initial radical species. lumenlearning.com

In the context of organoaluminum compounds, radical pathways can be initiated through various means. The propagation phase of a radical chain reaction involves the reaction of a radical with a stable molecule to generate a new radical, which then continues the chain. lumenlearning.com Common propagation steps include hydrogen abstraction or the addition of a radical to a double bond. lumenlearning.comyoutube.com

For instance, triethylborane, a related organoboron compound, is a well-known radical initiator in the presence of oxygen. mdpi.com While specific research on radical chain mechanisms directly involving this compound is less common in the provided results, the general principles of radical chemistry suggest that such pathways are plausible under certain conditions, particularly in the presence of radical initiators or upon exposure to light or heat.

Regioselectivity Control in 1,2- vs. 1,4-Addition Reactions

Mechanisms of Alkene Polymerization and Oligomerization

This compound is a key component in Ziegler-Natta catalyst systems used for the polymerization and oligomerization of alkenes. kuvempu.ac.inlibretexts.org These catalysts typically consist of a transition metal compound, such as titanium tetrachloride, and an organoaluminum compound like this compound. kuvempu.ac.inlibretexts.org The mechanism of Ziegler-Natta polymerization is generally considered to be a coordination polymerization, which differs from simple anionic, cationic, or radical mechanisms. libretexts.org

The proposed mechanism, often referred to as the Cossee-Arlman mechanism, involves the formation of an active catalyst complex where the alkene coordinates to a vacant site on the transition metal center. rsc.org Following coordination, the alkene inserts into the metal-alkyl bond, leading to chain growth. rsc.orgu-tokyo.ac.jp This process of coordination and insertion repeats, leading to the formation of a long polymer chain. u-tokyo.ac.jp

The role of this compound in this process is multifaceted. It acts as an alkylating agent, reducing the transition metal to a lower oxidation state and forming the active catalytic species. kuvempu.ac.in It also functions as a chain transfer agent, which can control the molecular weight of the resulting polymer.

The oligomerization of alkenes, the formation of short-chain polymers, can also be catalyzed by systems containing this compound. mdpi.comnih.gov The mechanism often involves the formation of metal hydride intermediates that act as the catalytically active centers. mdpi.comnih.gov The structure of the catalyst, including the ligands on the transition metal and the nature of the organoaluminum cocatalyst, can influence the selectivity of the oligomerization process, leading to the formation of specific isomers. mdpi.com

Table 2: Key Steps in Ziegler-Natta Polymerization

StepDescription
Catalyst Formation This compound reduces and alkylates the transition metal salt (e.g., TiCl4) to form the active catalyst complex.
Initiation An alkene monomer coordinates to the vacant site on the transition metal center of the active catalyst.
Propagation The coordinated alkene monomer inserts into the existing metal-alkyl bond, extending the polymer chain. This step repeats multiple times.
Termination The growing polymer chain detaches from the catalyst, often through a process involving the organoaluminum cocatalyst.

Ligand Exchange Dynamics and Intermolecular Associations

This compound, like other organoaluminum compounds, can participate in ligand exchange reactions. savemyexams.comrsc.org Ligand exchange involves the substitution of one or more ligands coordinated to the aluminum center with other ligands present in the reaction mixture. savemyexams.comlibretexts.org This process can occur through associative or dissociative mechanisms. libretexts.orgyoutube.com In an associative mechanism, the incoming ligand first coordinates to the aluminum, forming a higher-coordinate intermediate, followed by the departure of the original ligand. libretexts.org In a dissociative mechanism, a ligand first dissociates from the aluminum center, creating a vacant coordination site that is then occupied by the new ligand. libretexts.org

This compound exists as a dimer in the liquid phase and in non-coordinating solvents. This dimerization occurs through the formation of electron-deficient three-center, two-electron bonds, where a propyl group from each aluminum atom bridges the two metal centers. This intermolecular association is a form of ligand exchange where the monomeric units exchange ligands (propyl groups) to form the more stable dimeric structure. The dynamics of this monomer-dimer equilibrium are an important aspect of its reactivity. The presence of Lewis bases can break up these dimers by coordinating to the aluminum centers, forming monomeric adducts.

Tripropylaluminum in Advanced Catalytic Systems and Polymerization Processes

Co-catalytic Role in Ziegler-Natta Polymerization Systems

Ziegler-Natta catalysts are instrumental in the synthesis of polyolefins, and tripropylaluminum can be employed as a co-catalyst in these systems. wikipedia.orgtestbook.com These catalyst systems typically consist of a transition metal compound and an organoaluminum co-catalyst. libretexts.org

Activation of Transition Metal Catalysts (e.g., Ti, Zr, Hf)

In Ziegler-Natta polymerization, organoaluminum compounds like this compound are essential for activating the transition metal catalyst. wikipedia.org The co-catalyst alkylates the transition metal center, forming the active sites for polymerization. This activation process is a fundamental step that initiates the polymerization of olefins. mdpi.com While triethylaluminum (B1256330) and trimethylaluminum (B3029685) are commonly cited, this compound also serves this function, contributing to the generation of catalytically active species from transition metal precursors such as those based on titanium, zirconium, and hafnium. wikipedia.orglibretexts.orggoogle.com The interaction between the organoaluminum compound and the transition metal complex leads to the formation of a highly reactive species capable of inserting olefin monomers to grow the polymer chain. nih.gov

Stereocontrol and Regioselectivity in Polyolefin Synthesis

The nature of the co-catalyst in a Ziegler-Natta system can influence the stereochemistry of the resulting polymer. By carefully selecting the components of the catalyst system, including the organoaluminum compound, it is possible to control the arrangement of monomer units in the polymer chain, leading to materials with specific properties. wikipedia.org For instance, the production of isotactic polypropylene (B1209903), where all methyl groups are on the same side of the polymer backbone, is a hallmark of Ziegler-Natta catalysis and is highly dependent on the catalyst system's ability to control stereochemistry. nih.govnih.gov The choice of ligands on the transition metal and the structure of the organoaluminum co-catalyst are critical factors in achieving high levels of stereocontrol and regioselectivity during the polymerization of α-olefins. kaust.edu.sa

Asymmetric Carboalumination Reactions

This compound is a key reagent in the field of asymmetric carboalumination, a powerful method for the enantioselective formation of carbon-carbon bonds. pnas.orgnih.gov These reactions often utilize a chiral zirconium catalyst to control the stereochemical outcome.

Zirconium-Catalyzed Enantioselective C-C Bond Formation

A significant application of this compound is in the zirconium-catalyzed asymmetric carboalumination (ZACA) of alkenes. researchgate.netnih.gov This reaction allows for the addition of a propyl group from this compound across the double bond of an alkene with high enantioselectivity. The process is catalyzed by a chiral zirconocene (B1252598) derivative, such as dichlorobis(1-neomenthylindenyl)zirconium, which creates a chiral environment around the active site, directing the approach of the alkene and the subsequent C-C bond formation to favor one enantiomer over the other. pnas.orgnih.gov The reaction of 3-buten-1-ol (B139374) with this compound in the presence of a chiral zirconium catalyst and an aluminoxane cocatalyst can produce (R)- and (S)-3-methyl-1-hexanols in high yield and with high enantiomeric excess. pnas.orgnih.gov

Applications in Stereoselective Alkene Functionalization

The products of asymmetric carboalumination using this compound are valuable chiral building blocks in organic synthesis. These organoaluminum intermediates can be further functionalized to introduce a variety of chemical groups. For instance, oxidation of the resulting organoalane can yield chiral alcohols. pnas.orgnih.gov This methodology provides a route to stereochemically defined structures that are components of more complex molecules. nih.govchemrxiv.org The ability to control the stereochemistry at a newly formed carbon center is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. nus.edu.sgrsc.org The ZACA reaction using this compound has been applied to the synthesis of complex natural products, demonstrating its utility in stereoselective alkene functionalization. pnas.orgnih.gov

Diverse Catalytic Applications in Organic Transformations

Beyond its well-established roles in polymerization and asymmetric carboalumination, this compound and related organoaluminum reagents are finding increasing use in a variety of other catalytic organic transformations. The reactivity of the aluminum-carbon bond can be harnessed for various bond-forming reactions. Transition metal catalysis, in general, offers a wide array of transformations, and organoaluminum compounds can act as reagents or co-catalysts in these processes. catalysis.blog For example, organoaluminum reagents can participate in cross-coupling reactions and other transformations that form new carbon-carbon or carbon-heteroatom bonds. thieme-connect.com The development of new catalytic systems continues to expand the synthetic utility of organoaluminum compounds like this compound in modern organic chemistry. nih.govdiva-portal.org

Hydrogenation and Isomerization Catalysis

This compound (TPA) serves as a critical component in several advanced catalytic systems, particularly those designed for hydrogenation and isomerization reactions. Its utility is often realized when used in conjunction with transition metals like nickel or platinum. aquaenergyexpo.comuomustansiriyah.edu.iq In these systems, this compound can act as a co-catalyst or precursor to the active catalytic species.

A notable application is in the dimerization and subsequent isomerization of olefins. For instance, in the Goodyear process for producing isoprene, propylene (B89431) is first dimerized to 2-methyl-1-pentene (B165372). almerja.comresearch-solution.com This reaction is carried out at elevated temperature and pressure, employing a catalyst system composed of this compound combined with nickel or platinum. aquaenergyexpo.comuomustansiriyah.edu.iqalmerja.com Following the dimerization, the resulting 2-methyl-1-pentene is isomerized to 2-methyl-2-pentene (B165383) using an acid catalyst, which is then pyrolyzed to yield isoprene. aquaenergyexpo.comresearch-solution.com The role of the this compound-based catalyst is pivotal in the initial C-C bond formation and structural arrangement of the hydrocarbon chain.

In more complex processes, organoaluminum compounds, including this compound, are involved in what is termed "transmerization." google.com This process combines isomerization and transalkylation steps to convert linear internal olefins into valuable linear alpha-olefins. google.com An internal olefin is reacted with a trialkylaluminum compound in the presence of an isomerization/displacement catalyst. google.com This leads to the isomerization of the olefin and the displacement of alkyl groups from the aluminum center, forming a new alkylaluminum compound with a linear alkyl group derived from the isomerized olefin. google.com This intermediate can then be reacted with an alpha-olefin, such as propene, to release the desired longer-chain alpha-olefin and regenerate the this compound. google.com

Furthermore, this compound is a component in catalyst compositions for the selective hydrogenation of conjugated diene polymers. google.com Its role in these multi-component catalysts highlights its versatility in controlling the hydrogenation process for producing specialty polymers.

Table 1: Example of an Industrial Process Involving this compound

Process StepReactant(s)Catalyst System ComponentProduct(s)Reaction Conditions
Propylene DimerizationPropyleneThis compound with Ni or Pt2-Methyl-1-pentene~200°C, ~200 atm uomustansiriyah.edu.iqalmerja.com
Isomerization2-Methyl-1-penteneAcid Catalyst2-Methyl-2-pentene-
Pyrolysis2-Methyl-2-pentene-Isoprene, Methane-

Role in Dehydrocoupling Reactions (e.g., amine-boranes)

The catalytic dehydrocoupling of amine-boranes is a significant area of research, driven by its potential for chemical hydrogen storage and the synthesis of novel boron-nitrogen materials. mdpi.comwikipedia.org This reaction involves the formation of new element-element bonds with the concomitant release of dihydrogen (H₂). researchgate.net While various transition metals have been explored, main group elements like aluminum offer a more earth-abundant and cost-effective alternative. mdpi.com

Aluminum (III) catalysts, including trialkyl derivatives like this compound, are known precursors in catalytic systems. mdpi.com In the context of dehydrocoupling, the active species is often an aluminum hydride, which can be formed in situ from an aluminum amide pre-catalyst. mdpi.com The general transformation has been studied for various amine-boranes, such as dimethylamine-borane (Me₂NHBH₃) and ammonia-borane (NH₃BH₃), leading to products like cyclic borazanes or linear polyaminoboranes. mdpi.comwikipedia.org

Table 2: Substrates and Products in Amine-Borane Dehydrocoupling

Amine-Borane SubstrateGeneral Product Type(s)Significance
Ammonia-Borane (H₃NBH₃)Polyamino-boranes, BorazinesHigh hydrogen content (19.6 wt%) for storage applications. wikipedia.org
Dimethylamine-Borane (Me₂NHBH₃)Cyclic Dimer ([Me₂NBH₂]₂)Model substrate for studying catalytic mechanisms. mdpi.comcsic.es
tert-Butylamine-Borane (tBuNH₂BH₃)Diaminoboranes ((tBuNH)₂BH)Synthesis of specific aminoborane (B14716983) products. csic.es

Integration of Advanced Technologies in Catalyst Design and Process Optimization

The development and optimization of catalytic processes involving this compound are increasingly benefiting from the integration of advanced technologies. These technologies aim to accelerate the discovery of novel catalysts and enhance the efficiency of existing industrial processes by moving beyond traditional, labor-intensive experimental methods. joaiar.org

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are transforming catalyst design by processing vast datasets to identify complex structure-function relationships that are difficult to discern through conventional analysis. joaiar.org These computational tools can predict material properties, explore the chemical space for potential catalysts, and optimize synthesis conditions. joaiar.org For systems involving this compound, AI models could be trained to predict catalyst performance based on descriptors like ligand structure, co-catalyst ratios, and reaction parameters, thereby guiding experimental efforts toward more effective catalysts. joaiar.orgnumberanalytics.com

High-Throughput Experimentation (HTE): HTE utilizes automated robotic systems to rapidly screen large libraries of catalysts under a wide range of reaction conditions. numberanalytics.com This methodology allows for the efficient identification of optimal catalyst compositions and process parameters. In the context of polymerization or isomerization catalysis using this compound, HTE can quickly map out the effects of temperature, pressure, and catalyst/co-catalyst concentrations on product yield and selectivity.

Process Simulation and Digital Twins: Advanced process control and optimization are achieved through sophisticated modeling. numberanalytics.comscidesign.com A "digital twin," which is a dynamic virtual model of a physical process, can be used to simulate reactor performance in real-time. scidesign.com For example, a hybrid model combining reaction kinetics with optimization algorithms can help plant operators maintain peak performance of a catalyst throughout its lifecycle by providing recommendations for adjusting process variables. scidesign.com This approach ensures that processes using this compound-based catalysts are operated with maximum efficiency and profitability. scidesign.com

Table 3: Advanced Technologies in Catalyst and Process Optimization

TechnologyApplication in CatalysisPotential Benefit for this compound-Based Systems
Artificial Intelligence/Machine LearningPredicting catalyst performance, discovering novel catalyst structures. joaiar.orgAccelerated design of tailored co-catalysts and ligands.
High-Throughput ExperimentationRapid screening of catalyst libraries and reaction conditions. numberanalytics.comFast optimization of process variables (T, P, concentration).
Process Simulation (Digital Twin)Real-time process optimization and catalyst lifecycle management. scidesign.comEnhanced operational efficiency and profitability.
In Situ/Operando CharacterizationStudying catalysts under actual reaction conditions. numberanalytics.comElucidation of active species and reaction mechanisms.

Applications of Tripropylaluminum in Complex Organic Synthesis

Construction of Carbon Skeletons via Al-C Bond Reactivity

The ability to construct complex carbon skeletons is a central goal of organic synthesis. engineering.org.cn Tripropylaluminum is an effective reagent for this purpose due to the specific nature of its aluminum-carbon bonds. The Al-C bond is significantly polarized, with a partial negative charge on the carbon atom, rendering it highly basic and nucleophilic. oncohemakey.com This inherent nucleophilicity allows the propyl groups of this compound to react with a wide array of electrophilic carbon centers, thereby forging new carbon-carbon bonds. oncohemakey.com

The reactivity of this compound is harnessed in several key synthetic operations. One of the primary applications is in conjugate addition reactions, particularly when used in conjunction with a copper catalyst. epfl.ch In these reactions, the propyl group is transferred to the β-position of an α,β-unsaturated carbonyl compound, a foundational method for extending carbon chains. The reagent is also involved in alkylative aldol (B89426) cyclizations for the synthesis of β-hydroxylactams and participates in the zirconium-catalyzed chain growth on olefins. epfl.ch These transformations underscore the role of this compound as a reliable source of propyl nucleophiles for building intricate molecular architectures.

Table 1: Selected C-C Bond Forming Reactions Involving this compound
Reaction TypeRole of this compoundSignificance in Carbon Skeleton ConstructionReference
Copper-Catalyzed Conjugate AdditionSource of propyl nucleophileAdds a three-carbon unit to α,β-unsaturated systems (e.g., nitrodienes). epfl.ch
Zr-Catalyzed Chain GrowthChain transfer agentEnables the controlled polymerization and growth of olefin chains. epfl.ch
Alkylative Aldol CyclizationPropylating agentFacilitates the formation of cyclic structures with concomitant C-C bond formation. epfl.ch

Synthesis of Chiral Molecules and Enantioselective Transformations

The synthesis of single-enantiomer compounds is a critical endeavor in modern chemistry, particularly for pharmaceuticals where different enantiomers can have vastly different biological activities. cri.or.thnih.govriken.jp Enantioselective synthesis refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over its mirror image. nih.gov this compound has found utility in such transformations, typically employed alongside a chiral catalyst or auxiliary that directs the spatial orientation of the reaction.

A notable application is in the copper-catalyzed stereoselective ring-opening of strained cyclic structures. For instance, this compound is used as the nucleophile in the desymmetrization of polycyclic meso-hydrazines, a process that creates chiral centers with high stereocontrol. epfl.ch Another example is its use in the asymmetric synthesis of isopulegol (B1217435), a chiral precursor to menthol. In this context, this compound is a component of the catalytic system that facilitates the enantioselective cyclization of citronellal. nobelprize.org These applications demonstrate that this compound can be effectively integrated into catalytic cycles that generate molecules with specific three-dimensional arrangements, a key requirement for creating complex, chiral products. amazon.comlibretexts.org

Table 2: Examples of Enantioselective Transformations Using this compound
TransformationCatalyst SystemRole of this compoundOutcomeReference
Stereoselective Ring Opening / DesymmetrizationCopper-based catalystNucleophilic attack on meso-hydrazinesFormation of chiral products from achiral starting materials epfl.ch
Asymmetric Carbonyl-Ene ReactionChiral Lewis acid complexComponent of the catalytic system for isopulegol synthesisEnantioselective synthesis of a chiral terpene nobelprize.org

Strategic Reagent in Multi-step Total Synthesis of Bioactive Compounds

The total synthesis of complex, biologically active natural products is one of the most significant challenges in organic chemistry, serving to confirm structures, enable biological studies, and drive the discovery of new reactions. syrris.jp In these multi-step endeavors, every reaction must be carefully planned to build up the target molecule efficiently. Reagents are considered "strategic" when they are used to perform key bond constructions or control stereochemistry reliably and in high yield, often setting the stage for subsequent transformations.

Emerging Applications in Materials Science Precursor Chemistry (e.g., for alumina (B75360) films)

Beyond its use in organic synthesis, this compound is gaining attention as a precursor in materials science, particularly for the deposition of thin films. A chemical precursor is a compound that participates in a chemical reaction that produces another compound, often a material with specific properties. Organoaluminum compounds are widely investigated as precursors for creating high-purity aluminum oxide (alumina, Al₂O₃) films, which have applications in electronics as dielectric layers and as protective coatings against corrosion.

This compound is a candidate for techniques like Metal-Organic Chemical Vapour Deposition (MOCVD), where the gaseous precursor is thermally decomposed on a substrate surface to form the desired film. In this process, the organometallic compound is chosen based on properties like vapor pressure and decomposition temperature. While trimethylaluminum (B3029685) (TMA) is a very common precursor for alumina deposition via Atomic Layer Deposition (ALD), alternative precursors like this compound and aluminum alkoxides are continuously being explored to optimize film properties and deposition processes. For instance, the choice of precursor can influence the level of carbon incorporation in the final alumina film and the deposition temperature required. The use of this compound and other metal-organic compounds represents a key area of research in tailoring the properties of advanced materials for technological applications.

Table 3: Comparison of Select Organoaluminum Precursors for Alumina (Al₂O₃) Deposition
PrecursorChemical FormulaDeposition Technique(s)Key CharacteristicsReference
Trimethylaluminum (TMA)(CH₃)₃AlALD, MOCVDMost common precursor for ALD; highly reactive and pyrophoric.
This compound(CH₃CH₂CH₂)₃AlMOCVDInvestigated as an alternative to TMA for MOCVD processes.
Aluminum tri-sec-butoxide (ATSB)Al(O-sec-C₄H₉)₃MOCVD, ALDNon-pyrophoric liquid precursor, offering potential safety advantages.
Aluminum triisopropoxideAl(O-i-C₃H₇)₃MOCVDUsed for alumina deposition; carbon contamination can be an issue at low temperatures.

Mentioned Compounds

Table 4: List of Chemical Compounds
Compound NameChemical Formula / Class
This compound(CH₃CH₂CH₂)₃Al
β-hydroxylactamOrganic Compound Class
IsopulegolC₁₀H₁₈O
MentholC₁₀H₂₀O
CitronellalC₁₀H₁₈O
Aluminum Oxide (Alumina)Al₂O₃
Trimethylaluminum (TMA)(CH₃)₃Al
Aluminum tri-sec-butoxide (ATSB)Al(O-sec-C₄H₉)₃
Aluminum triisopropoxideAl(O-i-C₃H₇)₃

Theoretical and Computational Chemistry Approaches to Tripropylaluminum Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic makeup and bonding characteristics of molecules. nih.gov These methods solve the Schrödinger equation to determine the wave function and energy of the system, providing a detailed picture of electron distribution and molecular orbitals. nih.gov

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in computational chemistry. researchgate.netnih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. stackexchange.com DFT, while also a first-principles method, calculates the electron density of a system to determine its properties. researchgate.netstackexchange.com

For organoaluminum compounds like tripropylaluminum, both ab initio and DFT calculations can be employed to optimize molecular geometries and predict various properties. nih.gov DFT methods, in particular, have become popular for their balance of accuracy and computational cost, making them suitable for studying larger molecules. researchgate.netmdpi.com The choice of the functional and basis set is crucial in DFT calculations to obtain reliable results. nih.govrsc.org For instance, different functionals like B3LYP or PBE and basis sets of varying sizes can be used to model the system accurately. nih.govstackexchange.com

Table 1: Comparison of Computational Methods

Method Basis Key Features
Ab Initio (e.g., Hartree-Fock, MP2, CCSD(T)) Derived from first principles High accuracy but computationally expensive. researchgate.net

Molecular Orbital (MO) theory describes bonding in terms of delocalized orbitals that extend over the entire molecule. libretexts.orglibretexts.org The interaction between atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. brsnc.in Electrons in bonding orbitals increase electron density between the nuclei, stabilizing the molecule, while electrons in antibonding orbitals decrease this density, leading to repulsion. libretexts.orglibretexts.org

In this compound, the analysis of MOs helps to understand the nature of the aluminum-carbon bond. Population analysis methods, such as Mulliken population analysis, can be used to calculate the partial charges on each atom, providing insight into the charge distribution within the molecule. huntresearchgroup.org.uk This analysis reveals how electron density is distributed, indicating the polarity of bonds and the reactivity of different sites in the molecule. huntresearchgroup.org.uknih.gov For example, the more electronegative carbon atoms are expected to draw electron density from the aluminum and hydrogen atoms, resulting in partial negative charges on the carbons and partial positive charges on the aluminum and hydrogens. huntresearchgroup.org.uk

Ab Initio and Density Functional Theory (DFT) Calculations

Prediction and Analysis of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction, which helps in identifying reaction pathways and the high-energy transition states that connect reactants to products. nih.govsolubilityofthings.com A transition state is a specific configuration along the reaction coordinate that represents the energy maximum. solubilityofthings.com

For reactions involving this compound, such as its role as a catalyst or precursor, computational methods can be used to locate transition state structures. chemrxiv.org Techniques like the nudged elastic band method or algorithms that search for saddle points on the potential energy surface are employed for this purpose. nih.gov The energy barrier associated with the transition state, known as the activation energy, is a critical factor in determining the reaction rate. solubilityofthings.com By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and mechanism of a reaction. nih.govchemrxiv.org Some reactions may even proceed through non-traditional pathways, such as those involving second-order saddle points, which can also be explored computationally. rsc.org Furthermore, roaming reaction pathways, where fragments of a molecule separate and then re-react before full dissociation, represent another area of investigation where computational analysis is crucial. anl.gov

Thermochemical and Thermodynamic Modeling of Organoaluminum Processes

Thermochemical and thermodynamic modeling provides essential data on the energy changes and stability of chemical systems. begellhouse.com For organoaluminum processes, this includes calculating enthalpies of formation, reaction energies, heat capacities, and entropies. begellhouse.com

The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orgwikipedia.org For elements in their most stable form, this value is zero by definition. libretexts.org Computational methods like the G2 or CBS-Q models can be used to calculate enthalpies of formation with high accuracy, often within a few kcal/mol of experimental values. buffalo.edu

The enthalpy of a reaction can be calculated using the enthalpies of formation of the products and reactants according to the following equation:

ΔH°reaction = ΣΔHf°(products) - ΣΔHf°(reactants) libretexts.orgyoutube.com

For this compound, the experimentally determined standard enthalpy of formation for the liquid state is approximately -276 ± 16 kJ/mol. nist.gov This value is crucial for calculating the energy released or absorbed in reactions where this compound is a reactant or product.

Table 2: Selected Standard Enthalpy of Formation Data

Compound Formula State ΔHf° (kJ/mol)
This compound C9H21Al liquid -276 ± 16 nist.gov
Carbon Dioxide CO2 gas -393.5 libretexts.org

Note: The table presents a selection of data for illustrative purposes.

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by a certain amount, and it is a measure of a material's ability to store thermal energy. mit.edu Entropy (S) is a measure of the disorder or randomness of a system. nist.gov Both properties are temperature-dependent and can be determined experimentally through calorimetry or calculated using statistical mechanics based on molecular properties obtained from quantum chemical calculations. researchgate.netstackexchange.com

For this compound, experimental data on heat capacity and entropy are available. nist.gov The heat capacity of liquid this compound at 298.15 K has been reported, and entropy values have been determined over a range of temperatures. nist.govnist.gov These thermodynamic functions are essential for understanding the behavior of this compound under different temperature and pressure conditions and for modeling chemical processes involving this compound. begellhouse.comlibretexts.org

Table 3: Thermodynamic Properties of Liquid this compound at 298.15 K

Property Symbol Value Unit Source
Heat Capacity Cp,liquid 340.5 J/(mol·K) nist.gov

Data obtained from the NIST WebBook, referencing Sheiman, Rabinovich, et al., 1991.

Advanced Spectroscopic and Structural Characterization of Tripropylaluminum and Its Derivatives

Spectroscopic Techniques for Molecular Structure Elucidation.azooptics.commdpi.comyoutube.comarcjournals.org

Spectroscopic techniques are indispensable for determining the molecular structure of tripropylaluminum and its derivatives. mdpi.com These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its energy levels, which are directly related to its structure and bonding. azooptics.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State).azooptics.commdpi.comyoutube.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of specific nuclei. mdpi.com It is widely used for the structural elucidation of organometallic compounds like this compound in both solution and solid states. mdpi.comresearchgate.net

In solution-state NMR , the rapid tumbling of molecules averages out anisotropic interactions, resulting in sharp, well-resolved spectra. mdpi.com For this compound, ¹H and ¹³C NMR provide information about the propyl groups, while ²⁷Al NMR directly probes the aluminum center. The chemical shifts, coupling constants, and relaxation times obtained from these spectra are sensitive to the coordination environment of the aluminum atom and the conformation of the alkyl chains.

Solid-state NMR (ssNMR) is particularly valuable for studying the structure of materials that are insoluble or exist as crystalline or amorphous solids. nih.gov Unlike in solution, in the solid state, anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings are not averaged out and can provide detailed structural information. nih.govmst.edu Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra. nih.govmst.edu For quadrupolar nuclei like ²⁷Al (spin > 1/2), ssNMR can be challenging due to significant quadrupolar broadening; however, high magnetic fields and advanced pulse sequences can overcome these difficulties. nih.govmst.edu

NMR Nucleus Information Gained Technique
¹HNumber and connectivity of protons in the propyl groups.Solution & Solid-State
¹³CCarbon framework of the propyl groups.Solution & Solid-State
²⁷AlCoordination environment and geometry around the aluminum center.Solution & Solid-State

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis.azooptics.commdpi.comyoutube.comarcjournals.org

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. stellarnet.usuni-siegen.de These techniques are highly effective for identifying functional groups and providing a "molecular fingerprint" of the compound. stellarnet.usamericanpharmaceuticalreview.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. stellarnet.us For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. uni-siegen.de In this compound, characteristic IR bands would correspond to the stretching and bending vibrations of the C-H bonds in the propyl groups and the Al-C bonds.

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light (usually from a laser). stellarnet.us A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. stellarnet.usspectroscopyonline.com The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule, as some vibrations may be active in one technique but not the other. spectroscopyonline.com

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique
C-H stretching2800-3000FT-IR, Raman
C-H bending1300-1500FT-IR, Raman
Al-C stretching500-700FT-IR, Raman

Electronic Spectroscopy (UV-Vis) for Electronic Transitions.azooptics.commdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.ukmsu.edu This technique provides information about the electronic structure of a molecule. libretexts.org The absorption of UV-Vis radiation in organic molecules is typically associated with the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk

For simple alkylaluminum compounds like this compound, the electronic transitions (e.g., σ → σ*) occur at very high energies, usually in the far UV region (<200 nm), which is often outside the range of standard UV-Vis spectrophotometers. libretexts.org However, for derivatives of this compound containing chromophores, such as those with aromatic or unsaturated ligands, UV-Vis spectroscopy can be a valuable tool for characterizing the electronic transitions within these ligands and any charge-transfer bands that may arise from their interaction with the aluminum center. azooptics.com The resulting spectrum is a graph of absorbance versus wavelength, where peaks indicate the wavelengths at which electronic transitions occur. msu.edu

Diffraction Methods for Crystalline and Amorphous State Analysis.mdpi.comarcjournals.orgebsco.com

Diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a material. libretexts.org They rely on the scattering of waves (X-rays, electrons, or neutrons) by the ordered arrangement of atoms in a crystal lattice. wikipedia.org

X-ray Diffraction (XRD) for Crystallography.mdpi.comarcjournals.orgebsco.com

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a crystalline compound. nih.goviastate.edu By irradiating a single crystal with a beam of X-rays, a unique diffraction pattern of spots is produced. nih.gov The angles and intensities of these diffracted beams are used to calculate a three-dimensional electron density map of the crystal, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision. nih.goviastate.edu

For this compound, which is a liquid at room temperature, X-ray crystallography would require growing a suitable single crystal at low temperatures. The resulting crystal structure would reveal whether it exists as a monomer or a dimer in the solid state and provide precise measurements of the Al-C bond lengths and the C-Al-C bond angles. Powder X-ray diffraction (PXRD) can be used to characterize polycrystalline solids, providing information about the crystal system and unit cell parameters. google.comepj-conferences.org

Electron and Neutron Diffraction for Structural Insights.mdpi.comebsco.com

While X-ray diffraction is the most common diffraction technique, electron and neutron diffraction offer unique advantages for specific applications. libretexts.org

Electron diffraction is particularly useful for studying the structure of gases, thin films, and surface layers due to the strong interaction of electrons with matter. libretexts.org Gas-phase electron diffraction could potentially be used to determine the molecular structure of monomeric this compound.

Microscopic Techniques for Morphological and Surface Characterization

Microscopic techniques are indispensable for visualizing the micro- and nanoscale features of catalyst systems and polymeric materials derived from processes involving this compound. They reveal crucial information about particle size, shape, porosity, and surface texture, which are directly linked to catalytic activity and final product properties.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for the morphological analysis of heterogeneous catalysts, such as Ziegler-Natta (Z-N) systems where this compound is a common co-catalyst. e3s-conferences.orgnih.gov These techniques are not typically used to visualize the TPA molecule itself, but rather to characterize the solid supports, the catalyst particles, and the resulting polymer morphology.

In Z-N catalysis, the catalyst system often consists of a titanium compound like titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support, which is then activated by an aluminum alkyl, such as TPA. free.frnih.gov The morphology of the support and catalyst particles is a critical factor, as it often dictates the morphology of the final polymer particles through a "replication phenomenon". free.frwiley.com

Research Findings from SEM/TEM Analysis:

Catalyst Support Characterization: SEM and TEM are used to analyze the pristine support material (e.g., MgCl₂). These analyses reveal the primary particle size, the degree of aggregation, and the porous network structure. wiley.comresearchgate.net

Catalyst Particle Analysis: After impregnation of the support with the titanium component and activation, microscopy techniques can show changes in the pore structure. A comparison of support and catalyst particles via SEM can reveal a decrease in the average pore radius within the catalytic system. wiley.com TEM, with its higher resolution, can provide detailed information on the distribution of active sites and the crystal structure of the catalyst components. mdpi.comresearchgate.net High-resolution TEM (HRTEM) can even be used to analyze materials at the atomic scale. mdpi.com

Polymer Morphology: The final polymer granules produced are often studied by SEM to assess their size, shape, and internal structure. In modern polymerization processes, porous polymer particles are desirable, and their morphology is a direct replica of the catalyst's structure. free.fr This replication is crucial for industrial processes as it influences the bulk density and handling properties of the polymer powder.

The table below summarizes the typical information obtained from SEM and TEM at different stages of the Ziegler-Natta polymerization process.

StageMicroscopic TechniqueKey Morphological Insights
Support (e.g., MgCl₂)SEM, ESEMParticle shape (e.g., spherical), surface texture, macroporosity, primitive morphology. free.frwiley.com
Catalyst (e.g., TiCl₄/MgCl₂)SEM, TEMChanges in pore size distribution after impregnation, fragmentation behavior, location of active components. wiley.com
Polymer (e.g., Polypropylene)SEMFinal particle size and shape (replication of catalyst), internal porosity, presence of compact or porous structures. free.fr

This table is generated based on findings from sources free.frwiley.com.

Atomic Force Microscopy (AFM) is a high-resolution surface analysis technique used to generate three-dimensional topographical images of materials at the nanometer scale. nih.govscielo.br Unlike electron microscopy, AFM can be performed with minimal sample preparation and can provide quantitative data on surface roughness. lucideon.com In the context of this compound's applications, AFM is particularly valuable for characterizing the surface of polymers, such as polypropylene (B1209903) (PP), produced using Z-N catalysts. scielo.br The surface characteristics of these polymers are influenced by the synthesis conditions, including the catalyst system. nih.gov

Research Findings from AFM Analysis:

Surface Roughness: AFM can precisely quantify the surface roughness of polymer films, often expressed as the root mean square (RMS) roughness. For instance, characterization of a polypropylene surface revealed a mean RMS roughness of 30.3 ± 2.5 nm. researchgate.net

Topographical Features: AFM imaging reveals specific surface features that are not visible with other techniques. On treated polypropylene films, AFM has identified distinct topographical features such as smooth, globular "mounds" with heights exceeding 50 nm and areas around 15,000 nm². researchgate.net In other cases, smaller nodular structures are observed. researchgate.net

Influence of Treatment: The technique is sensitive enough to detect changes in surface topography after various treatments. For example, washing a corona-treated PP film with a polar solvent was shown by AFM to completely remove globular mounds, revealing an underlying nodular structure. researchgate.net

The following table presents representative data on the surface topography of polypropylene as characterized by AFM.

Sample DescriptionTopographical FeatureTypical DimensionsRMS Roughness
Polypropylene (PP) SurfaceGeneral Surface Profile-30.3 ± 2.5 nm
Corona-Treated PP Film (High Humidity)Globular "Mounds"Height: >50 nm; Area: ~15,000 nm²Not specified
Corona-Treated PP Film (Low Humidity)Smaller "Mounds"Height: ~30 nm; Area: ~500 nm²Not specified

This table is generated based on findings from sources researchgate.netresearchgate.net.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Advanced Techniques for In-Situ Characterization of Catalytic Processes

Understanding the precise role of this compound as a co-catalyst and the mechanism of polymerization requires monitoring the reaction as it happens. In-situ characterization techniques allow for the real-time study of catalysts under actual reaction conditions, providing invaluable insights into the formation of active sites, reaction intermediates, and deactivation pathways. nih.govyoutube.com

Several advanced spectroscopic methods are employed for the in-situ analysis of polymerization reactions where TPA is a key component.

In-Situ Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is widely used to study heterogeneous catalytic processes. unito.it In the context of olefin polymerization, in-situ FT-IR can monitor the activation of the catalyst by the co-catalyst and identify reaction intermediates. For example, in studies of Phillips chromium catalysts for ethylene (B1197577) polymerization, FT-IR has been used to detect the C-H vibrations of vinyl reaction intermediates, providing direct evidence for specific mechanistic steps. mdpi.com It can also probe the coordinative unsaturation of active metal centers by monitoring the adsorption of probe molecules like carbon monoxide (CO). unito.it

In-Situ Raman Spectroscopy: Raman spectroscopy is another powerful vibrational technique for the molecular-level characterization of catalysts during reaction. It can provide information on the catalyst's structure, the presence of surface adsorbates, and reaction intermediates. mdpi.com Time-resolved Raman studies can yield kinetic data, while techniques like tip-enhanced Raman spectroscopy (TERS) can provide spatially resolved analysis of catalyst surfaces.

In-Situ UV-Vis Spectroscopy: This method is used to observe changes in the electronic states of the transition metal active centers during the catalytic cycle. For instance, it has been used to indicate the formation of Cr(III) sites during ethylene polymerization with chromium-based catalysts. mdpi.com

In-Situ Mass Spectrometry (MS): Techniques like electrospray-ionization mass spectrometry (ESI-MS) have emerged as powerful tools for the in-situ analysis of highly reactive intermediates in polymerization reactions. nih.gov In studies of anionic coordination polymerizations, a class of reactions similar to Z-N processes, ESI-MS has been used to directly observe the growing polymer chains and characterize the active anionic metal centers. nih.gov This provides detailed mechanistic and kinetic information that is difficult to obtain by other means.

These in-situ methods are crucial for moving beyond a static picture of the catalyst and understanding the dynamic interplay between the catalyst, co-catalyst (like TPA), monomer, and growing polymer chain. researchgate.netresearchgate.net

Safety Protocols and Risk Management for Tripropylaluminum in Research Environments

Pyrophoric and Water-Reactive Hazards: Understanding and Prevention

Tripropylaluminum exhibits two primary hazardous properties: pyrophoricity and extreme reactivity with water. nj.govnoaa.gov Understanding these characteristics is the foundation of its safe handling.

A pyrophoric substance is one that ignites spontaneously in air at or below 54°C (130°F). noaa.gov this compound is pyrophoric and will catch fire upon exposure to air. nj.govnih.gov This is due to its strong reducing nature and the high reactivity of the aluminum-carbon bond.

Additionally, this compound reacts violently with water. nj.govnoaa.gov This exothermic reaction produces flammable and potentially explosive gases, such as propane. nj.gov The heat generated can be sufficient to ignite these gases, leading to a fire or explosion. noaa.gov

Prevention strategies are paramount and include:

Inert Atmosphere Handling: All manipulations of this compound must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. ucsb.edu This is typically achieved using a glovebox or Schlenk line techniques.

Exclusion of Water: Rigorous exclusion of water and other protic sources is critical. All glassware and equipment must be thoroughly dried, often by oven-drying and cooling under an inert atmosphere, before use. Solvents must be anhydrous.

Controlled Environment: Work should be performed in a well-ventilated area, such as a chemical fume hood, to manage any potential vapor release. nj.gov

Management of Incompatibility with Other Chemical Classes

This compound's high reactivity extends to a wide range of other chemical classes, making proper storage and handling critical to avoid violent reactions. nj.govnih.gov The Safety Data Sheet (SDS) should always be consulted for specific incompatibility information. worksafe.govt.nz As a strong reducing agent, it reacts dangerously with oxidizing agents. nj.govnih.gov

Key incompatibilities include:

Water: As detailed above, reacts violently and explosively. nj.govnoaa.govnih.gov

Oxygen and Oxidizing Agents: Reacts violently with oxygen and other strong oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, and nitrates. nj.gov

Alcohols and Protic Solvents: Reacts vigorously, often igniting, with substances containing acidic protons, like alcohols and amines. nj.govnih.gov

Halogenated Compounds: Violent reactions can occur with halogenated hydrocarbons like carbon tetrachloride and chloroform. nj.gov

Acids: Incompatible with acids. nih.gov

To manage these incompatibilities, laboratories must enforce strict segregation of chemicals. This compound should be stored separately from the classes of compounds listed above, ideally in dedicated, ventilated cabinets. nj.goved.ac.uk Storage areas should be cool, dry, and away from combustible materials and ignition sources. nj.gov

Table 1: this compound Incompatibility Chart

Incompatible Chemical Class Potential Hazard of Interaction
Water Violent, explosive reaction; produces flammable gas. nj.govnoaa.gov
Oxygen / Oxidizing Agents Violent reaction, fire. nj.gov
Alcohols, Amines Vigorous reaction, potential for ignition. nj.govnih.gov
Halogenated Hydrocarbons Violent reaction. nj.gov
Acids Violent reaction. nih.gov

Laboratory Design and Engineering Controls for Safe Handling

Proper laboratory design and the use of engineering controls are the most effective ways to reduce exposure and prevent incidents when working with this compound. nj.gov These controls are designed to isolate the hazard from the researcher. stonybrook.edu

General Laboratory Ventilation: Laboratories must have mechanically generated ventilation providing a minimum of 6-10 air changes per hour to ensure that any fugitive emissions are diluted and removed. ucsd.edulabmanager.com All laboratory air should be exhausted directly to the outside without recirculation. ucsd.edu

Chemical Fume Hoods: All work with this compound outside of a glovebox should be performed in a well-functioning chemical fume hood. nj.govucsb.edu This provides containment and protects the user from inhaling hazardous vapors. The fume hood sash should be kept at the lowest feasible position. ucsb.edu

Gloveboxes: For many operations, a glovebox is the preferred engineering control. ucsb.edu It provides a sealed, inert atmosphere (typically nitrogen or argon) that rigorously excludes air and moisture, which is essential for safely handling pyrophoric materials. ucsb.edu The glovebox atmosphere should be continuously monitored for oxygen and moisture levels. ucsb.edu

Secondary Containment: Using secondary containers, such as plastic tubs, can help contain spills and prevent the spread of material. ed.ac.uk

Automated Transfer Systems: Where possible, automated systems for pumping liquids from storage containers to reaction vessels should be used to minimize handling. nj.gov Transfer lines must be free of water, oxygen, and other reactive substances. nj.gov

Environmental Health and Safety (EHS) personnel should be consulted during the design or renovation of any laboratory where pyrophoric materials will be used to ensure appropriate engineering controls are implemented. bu.edu

Personal Protective Equipment (PPE) Requirements and Emergency Procedures

While engineering controls are the primary line of defense, personal protective equipment (PPE) is essential as a final barrier to protect the researcher. flinders.edu.au Standard laboratory attire is insufficient for handling pyrophoric reagents.

Required PPE includes:

Eye and Face Protection: Safety goggles and a full-face shield are mandatory to protect against splashes and potential explosions. ucsb.edu

Hand Protection: Standard nitrile or latex gloves offer minimal protection as they can ignite. ucsb.eduuab.edu Fire-resistant gloves, such as those made from Nomex or other aramid fibers, should be worn over chemical-resistant inner gloves. uab.eduh2tools.org

Body Protection: A lab coat made of 100% cotton or, preferably, a fire-resistant material is required. uab.edu Synthetic materials like polyester (B1180765) should be avoided as they can melt and fuse to the skin in a fire.

Clothing and Footwear: Street clothes worn under the lab coat should also be made from natural fibers like cotton. uab.edu Closed-toe shoes are required; porous shoes are not permitted. h2tools.org

Emergency Procedures:

Spills: In the event of a small spill, it should be immediately smothered with a dry extinguishing agent like powdered lime (soda ash) or dry sand. nj.govuab.edu A container of such material should always be within arm's reach during a transfer. uab.eduDO NOT USE WATER OR A CO2 FIRE EXTINGUISHER , as these will react violently with the this compound. noaa.govnih.gov The area should be evacuated until cleanup is complete. nj.gov

Fire: For a fire involving this compound, a standard dry powder (Class ABC) extinguisher or a Class D extinguisher for combustible metals should be used. uab.edu Again, water or carbon dioxide extinguishers must not be used. noaa.govnih.gov If the fire is large, evacuate the area and let it burn out. nih.gov

Personal Contamination: If this compound comes into contact with skin, immediately flush the affected area with copious amounts of water in an emergency shower. nj.gov Contaminated clothing must be removed immediately. Seek immediate medical attention.

Emergency Equipment: An emergency shower and eyewash station must be readily accessible, within a 10-second travel distance, wherever this compound is handled. nj.govucsb.edu

Table 2: Emergency Response for this compound Incidents

Incident Type Immediate Action Prohibited Actions
Small Spill Smother with dry sand or soda ash. nj.govuab.edu Using water or wet methods. nj.gov
Fire Use Class ABC or Class D dry powder extinguisher. uab.edu Using water, foam, or CO2 extinguishers. noaa.govnih.gov
Skin Contact Immediately flush with large amounts of water at a safety shower; remove contaminated clothing. nj.gov Attempting to neutralize on the skin.

Waste Management and Environmental Remediation Considerations

Proper management of waste containing this compound is crucial to prevent fires, explosions, and environmental contamination. e3s-conferences.org All materials contaminated with this compound, including disposable gloves, wipes, and bench paper, must be treated as hazardous waste. uab.edu

Waste Neutralization and Disposal:

Quenching Excess Reagent: Unused or unwanted this compound must be carefully neutralized, or "quenched," before disposal. uab.edu This is a hazardous procedure that should only be performed by trained personnel. The process typically involves slowly adding the reagent to a stirring, cooled, and inert solvent like heptane (B126788), followed by the very slow, dropwise addition of a less reactive alcohol like isopropanol (B130326) or sec-butanol to decompose the this compound. The mixture is then slowly treated with water to ensure complete neutralization. e3s-conferences.org

Container Rinsing: "Empty" containers that held this compound are still hazardous as they contain residue. uab.edu They should be rinsed at least three times with a dry, inert solvent (like heptane or toluene) under an inert atmosphere. uab.edu The rinse solvent must also be collected and neutralized as hazardous waste. uab.edu

Solid Waste: Contaminated solid waste (e.g., paper towels, gloves) should be collected in a designated container. To prevent fires, these materials can be briefly placed in a fume hood to allow residual reagent to evaporate before being placed in a sealed waste container. uab.edu

Environmental Remediation: In the case of a spill that contaminates the environment, remediation efforts are necessary. trihydro.com Spills should be contained to prevent entry into waterways or sewers. nj.govnih.gov The spilled material can be covered with dry earth or sand. nih.gov Cleanup should be overseen by personnel trained in hazardous waste management, following local, state, and federal regulations. epa.gov Remediation waste is itself considered hazardous and must be managed accordingly. epa.gov

Academic and Industrial Best Practices in Handling Organoaluminum Compounds

A strong safety culture is the most important element for preventing incidents when working with highly hazardous materials like this compound. This involves a combination of training, procedural discipline, and institutional support.

Standard Operating Procedures (SOPs): Laboratories must develop and implement detailed, lab-specific SOPs for working with pyrophoric materials. uab.edu These SOPs should cover every aspect of the process, from preparation and handling to quenching and waste disposal.

Training and Proficiency: All personnel who will handle organoaluminum compounds must receive thorough theoretical and practical training. nj.govuab.edu This includes understanding the hazards, practicing inert atmosphere techniques, and knowing emergency procedures. Proficiency should be demonstrated before an individual is allowed to work independently. ucsb.edu

Never Work Alone: A strict policy of never working with pyrophoric reagents alone or during off-hours must be enforced. ucsb.edu A second person, knowledgeable of the hazards and emergency procedures, should always be present.

Minimizing Quantities: The amount of this compound handled and stored in the laboratory should be kept to the minimum necessary for the planned experiments. ucsb.eduuab.edu It is safer to perform multiple transfers of small volumes than a single transfer of a large volume. ucsb.eduuab.edu

Supramolecular Encapsulation: Recent research has explored novel methods for stabilizing highly reactive organometallic compounds. One promising approach involves the use of supramolecular frameworks that can encapsulate and immobilize pyrophoric molecules, allowing for safer handling, storage, and controlled release. ichf.edu.pl While still an area of active research, such techniques may represent a future best practice for enhancing safety. ichf.edu.pl

By combining a thorough understanding of the chemical's properties with robust engineering controls, appropriate PPE, and strict adherence to established best practices, the risks associated with using this compound in a research setting can be effectively managed.

Q & A

Q. What are the critical considerations for synthesizing Tripropylaluminum in a controlled laboratory environment?

Synthesis of this compound requires strict air-free techniques due to its pyrophoric nature. Use Schlenk lines or gloveboxes to maintain inert atmospheres (argon/nitrogen), and employ moisture-free solvents (e.g., dried toluene or hexane). Monitor reaction stoichiometry carefully, as excess alkylating agents can lead to byproducts. Characterization via NMR (e.g., 27^{27}Al NMR) and GC-MS is essential to confirm purity and structure .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

Implement engineering controls (fume hoods, closed systems) to prevent exposure to vapors or dust. Use flame-resistant lab coats, nitrile gloves, and tight-sealing goggles. Emergency showers and eye-wash stations must be accessible. Avoid contact with water, strong oxidizers, or heat sources, as these trigger violent reactions. Document exposure incidents and seek medical evaluation focusing on respiratory and dermal symptoms .

Q. How can researchers assess the purity and stability of this compound during storage?

Purity is typically quantified via titration with standardized alcohols (e.g., ethanol) under inert conditions, measuring hydrogen gas evolution. Stability tests involve periodic sampling under controlled storage (dry, inert gas, –20°C) and analyzing decomposition products (e.g., propylene) via GC or FTIR. Compare results against NIST reference data for aluminum alkyls to identify deviations .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide for this compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) simulations can elucidate electron-transfer pathways and intermediate states during alkylation reactions. For example, modeling the Lewis acidity of this compound in Ziegler-Natta catalysis reveals its role in activating co-catalysts like TiCl4_4. Validate computational findings with kinetic studies (e.g., stopped-flow techniques) and spectroscopic data (EXAFS for local structure analysis) .

Q. How should researchers address contradictions in thermodynamic data for this compound across literature sources?

Conduct systematic reproducibility studies under standardized conditions (temperature, solvent, instrumentation). Use statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-reference with high-purity NIST datasets and consult phase diagrams to resolve discrepancies. Publish negative results to clarify boundary conditions (e.g., decomposition thresholds at elevated temperatures) .

Q. What experimental strategies are effective in probing this compound’s decomposition pathways under oxidative conditions?

Combine thermogravimetric analysis (TGA) with mass spectrometry (TGA-MS) to track volatile byproducts (e.g., propylene, aluminum oxides). Use in situ Raman spectroscopy to monitor bond-breaking events during controlled oxidation. Compare activation energies derived from Arrhenius plots with computational predictions to validate decomposition mechanisms .

Q. How can researchers mitigate challenges in spectroscopic characterization of this compound due to its air sensitivity?

Employ air-free sample cells (e.g., quartz capillaries sealed under vacuum) for NMR or IR analysis. For X-ray crystallography, rapidly cool samples to –150°C to stabilize crystal structures. Pair experimental data with theoretical spectra (e.g., simulated 13^{13}C NMR shifts) to confirm assignments. Report solvent and temperature effects explicitly to aid reproducibility .

Methodological Guidance

  • Data Triangulation : Combine experimental, computational, and literature data to resolve contradictions .
  • Reproducibility : Document all parameters (e.g., solvent drying methods, gas purity) to enable cross-study comparisons .
  • Safety Documentation : Maintain logs of handling protocols, exposure incidents, and medical evaluations for institutional audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.